molecular formula C7H7ClN2O2 B2365846 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid CAS No. 56835-92-8

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid

Cat. No.: B2365846
CAS No.: 56835-92-8
M. Wt: 186.6
InChI Key: CYTGPRCIBYOEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid typically involves the chlorination of 6-methylaminopyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the methylamino group at specific positions on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a chloro and a methylamino group, which contribute to its unique chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular structure of this compound includes:

  • Chlorine atom at the 2-position
  • Methylamino group at the 6-position
  • Carboxylic acid functional group at the 4-position

These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. Its structural similarity to biologically active molecules allows it to act as a competitive inhibitor .
  • Receptor Modulation : It may function as a modulator of receptors involved in neurotransmission, particularly in cholinergic systems. Studies indicate that compounds with similar structures can enhance receptor activity in the presence of agonists .

Biological Activity and Therapeutic Applications

Research has explored various biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have suggested that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cells, particularly through pathways involving cell cycle regulation and metabolic disruption .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was linked to reduced proliferation in cancer cell lines .
  • Receptor Modulation : Another investigation focused on the modulation of α7 nicotinic acetylcholine receptors (nAChRs). The compound enhanced responses when combined with nicotine, suggesting potential therapeutic applications in cognitive disorders .
  • Synthesis and Biological Evaluation : A series of analogs were synthesized to evaluate structure-activity relationships (SAR). Modifications at the methylamino group significantly influenced the potency of receptor modulation, indicating that subtle changes can lead to substantial differences in biological activity .

Data Tables

Property Details
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight189.61 g/mol
Biological TargetsEnzymes (e.g., DHODH), Receptors (e.g., nAChRs)
Reported ActivitiesAntimicrobial, Anticancer
Study Reference Findings
Study on DHODH InhibitionSignificant anticancer activity observed
nAChR Modulation StudyEnhanced receptor activity with nicotine
SAR InvestigationPotency varies with structural modifications

Properties

IUPAC Name

2-chloro-6-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGPRCIBYOEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (25 g, 130.2 mmol) in 52 mL water was added 60 mL of 40% methylamine in water. Reaction heated to reflux at 100° C. After 16 h, reaction was cooled to rt. Reaction was acidified with 1N HCl (200 mL) and extracted with EtOAc (300 mL×4). The combined organics were washed with brine (150 mL), dried over Mg2SO4, filtered, and concentrated in vacuo to give 24.2 g (100%) of 2-chloro-6-(methylamino)isonicotinic acid as a brown solid. LC/MS [M+H]+ 187.0.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.